![molecular formula C23H22N4S B2991216 4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine CAS No. 433311-33-2](/img/structure/B2991216.png)
4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
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Description
4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C23H22N4S and its molecular weight is 386.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidine derivatives, have been reported to inhibit dihydrofolate reductase (dhfr) and some kinases . Additionally, thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of phosphatidylinositol-3-kinase (PI3K) .
Mode of Action
For instance, pyridopyrimidine derivatives inhibit DHFR, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
Similar compounds have been reported to affect the pi3k/akt signaling pathway , which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity.
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to stop the synthesis of rna and dna, leading to the death of cancer cells .
Biological Activity
4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H22N4S
- Molar Mass : 386.51 g/mol
- CAS Number : 433311-33-2
The compound is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcription processes, making them significant targets for cancer treatment. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in tumor cells.
Inhibition Potency
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on CDK2 and CDK9:
- CDK2 IC50 : 0.004 μM
- CDK9 IC50 : 0.009 μM
These values indicate a substantial improvement over previous lead compounds, showcasing the compound's potential as a therapeutic agent in oncology .
Biological Activity and Therapeutic Potential
The biological activity of this compound extends beyond kinase inhibition. It has been studied for its effects on various cancer types, including non-small cell lung cancer (NSCLC) and other solid tumors. The following sections summarize key findings from research studies.
Antitumor Activity
- Mechanistic Studies : The compound was shown to effectively suppress both CDK2 and CDK9 protein levels, leading to cell cycle arrest and apoptosis in cancer cell lines.
- Case Studies : In vitro studies demonstrated that treatment with this compound resulted in significant decreases in cell viability across multiple cancer cell lines.
Data Tables
The following table summarizes the biological activity data of this compound:
Target Enzyme | IC50 Value (μM) | Effect on Cancer Cells |
---|---|---|
CDK2 | 0.004 | Significant inhibition of proliferation |
CDK9 | 0.009 | Induction of apoptosis |
Research Findings
Several studies have explored the compound's biological activity:
- Study on Kinase Inhibition : A study published in a peer-reviewed journal highlighted the dual inhibition of CDK2 and CDK9 by the compound, emphasizing its potential as a dual inhibitor in cancer therapy .
- Crystallographic Studies : High-throughput screening methods have been utilized to assess the compound's binding affinity to target proteins, providing insights into its structural interactions .
- Therapeutic Applications : Ongoing clinical trials are evaluating the efficacy of this compound in combination therapies for advanced cancers, particularly those resistant to conventional treatments.
Properties
IUPAC Name |
4-[4-(4-methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S/c1-17-7-9-19(10-8-17)26-11-13-27(14-12-26)22-21-20(18-5-3-2-4-6-18)15-28-23(21)25-16-24-22/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXSNVZXNAHKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.